Relevance: This compound shares the 1,3-thiazole ring system with N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. The presence of diverse substituents and fused heterocycles highlights the versatility of this core structure in medicinal chemistry. []
Compound Description: These derivatives also contain a thiazole ring. Notably, they incorporate a diazenyl linker and varying benzamide substituents, contributing to their potential biological activity, which was explored for antibacterial and antifungal properties. []
Relevance: These compounds, like N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, feature the 1,3-thiazol-2-amine moiety. The key structural difference lies in the presence of a diazenyl linker and benzamide substituents, suggesting potential modifications for modulating biological activity. []
Compound Description: This compound, SSR125543A, is a potent antagonist of the corticotropin-releasing factor (CRF)(1) receptor and exhibits marked anxiolytic and antidepressant-like effects in rodent models. Its structure features a 1,3-thiazole ring with various substituents, including aryl groups, a cyclopropyl moiety, and a propynyl group. [, ]
Relevance: The core structure of SSR125543A and N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide share the 1,3-thiazol-2-amine motif. Despite significant variations in substituents, their shared core highlights the importance of this structure in medicinal chemistry, particularly in targeting the central nervous system. [, ]
Relevance: Both this compound and N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide incorporate the 5-methyl-1,3-thiazol-2-amine moiety. The presence of the benzothiazine ring system in this compound suggests a possible avenue for structural modification. []
Relevance: This compound, similar to N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, contains the 5-methyl-4-phenyl-1,3-thiazol-2-yl subunit. Replacing the acetamide with a phenylethanol group highlights the potential for modifying the target compound's structure and potentially its properties. []
6. N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide mesylate monohydrate and related salts [, , ]
Compound Description: These compounds, including its mesylate monohydrate and methanesulfonate monohydrate salts, are notable for their antiviral activity, particularly against herpesviruses. These compounds share the 1,3-thiazole ring system but have distinct substituents compared to the target compound. [, , ]
Relevance: These compounds and N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide belong to the same class of 1,3-thiazol-2-amines. The variations in substituents, particularly the aminosulfonyl and pyridinyl groups, underscore the potential for structural diversity and its impact on biological activity within this class of compounds. [, , ]
Compound Description: This compound, labeled with carbon-11 for positron emission tomography (PET) imaging, targets the metabotropic glutamate 1 (mGlu1) receptor in the brain. Its structure, although containing a 1,3-thiazole ring, differs significantly from the target compound due to the pyrimidine and benzamide moieties. []
Relevance: This compound and N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide share the 1,3-thiazol-2-yl moiety as a common structural feature. The presence of the isopropylaminopyrimidine and benzamide groups in this compound suggests possible modifications to the target compound for exploring interactions with biological targets like mGlu1. []
Relevance: This compound exhibits significant structural similarity to N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, both featuring the 2-chloroacetamide and 1,3-thiazole moieties. The 4-chlorophenyl group on the thiazole ring in this compound suggests a potential modification for altering the physicochemical and biological properties of the target compound. []
Relevance: Both this compound and N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide contain the 1,3-thiazol-2-amine fragment. The presence of the benzodioxole, triazole, and substituted methylene amine groups in this compound suggests potential avenues for structural modifications to the target compound. []
Relevance: This compound is closely related to N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, sharing the 4-(4-methylphenyl)-1,3-thiazol-2-yl subunit. The addition of the 3-(4-methoxyphenyl)-4-methylbenzamide group indicates a possible modification for influencing the target compound's properties and potential biological activity. []
Relevance: These compounds and N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide share the 1,3-thiazol-2-yl structural motif. The incorporation of the benzyl, imidazole, and carboxamide groups suggests potential modifications to the target compound for modulating its biological activity, potentially towards antitumor properties. []
Relevance: The shared 1,3-thiazol-2-yl fragment between this compound and N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide underscores the importance of this structure as a building block in medicinal chemistry. The isoxazole and carboxamide groups in this compound highlight potential modifications for further exploration. []
Compound Description: PF-06767832 is a highly selective positive allosteric modulator (PAM) of the muscarinic M1 receptor subtype. Although containing a 1,3-thiazole ring, its overall structure, featuring a tetrahydropyran ring, benzyl linker, and pyridine carboxamide, deviates from the target compound. []
Relevance: Both PF-06767832 and N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide share the 1,3-thiazol-4-yl moiety. Despite significant differences in their overall structures, the shared fragment suggests that modifications around the thiazole ring could be explored for targeting specific receptor subtypes, such as the muscarinic M1 receptor. []
Compound Description: NTB, along with nitazoxanide and tizoxanide, shows activity against kinetoplastid parasites. Though structurally similar to the target compound, NTB possesses nitro groups on both the thiazole and benzamide rings, potentially influencing its pharmacological profile. []
Relevance: This compound and N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide both contain the 1,3-thiazol-2-yl unit. The presence of the triazole ring and the bromo and methoxy substituents in this compound suggests possibilities for structural modifications and exploring their effects on the properties of the target compound. []
Relevance: This compound is a close structural analog of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. Both share the 2-chloroacetamide group and the 1,3-thiazole ring system, differing only in the substituents on the thiazole ring. This close similarity suggests that they might share similar chemical properties and potentially some biological activities. []
17. N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418) and N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea [, ]
Relevance: These compounds, despite having a 1,3-thiazole ring like N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, differ significantly due to the urea linker and the 5-nitro substituent on the thiazole ring. This highlights how modifications to the core structure can lead to diverse biological activities, as seen in their GSK-3β inhibitory properties. [, ]
Relevance: This compound, while sharing the 4-(4-methylphenyl)-1,3-thiazol-2-yl fragment with N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, is distinguished by the presence of the bis(sulfonamide) group. This difference in structure suggests the possibility of designing analogs of the target compound with modified steric and electronic properties. []
Compound Description: SR 121787 is a potent antithrombotic agent that acts as a fibrinogen receptor (GpIIb-IIIa) antagonist. Its structure features a 1,3-thiazole ring, but its complex structure with multiple substituents, including a piperidine ring and ethoxycarbonyl groups, differentiates it from the target compound. []
Relevance: While both SR 121787 and N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide share the 1,3-thiazol-2-yl fragment, the complex substituents in SR 121787, including a piperidine ring and ethoxycarbonyl groups, highlight how diverse structural modifications can lead to distinct pharmacological activities. []
Relevance: The compound shares the N-(1,3-thiazol-2-yl)acetamide core with N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, indicating a close structural relationship. The presence of the 4-chlorophenyl group on the acetamide nitrogen in this compound suggests a potential modification for exploring different pharmacological profiles. []
Relevance: Although structurally distinct, this compound, along with N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, underscores the importance of aryl substituents, particularly phenyl groups, in designing molecules for biological activity. This suggests that modifications incorporating aryl groups could be explored for the target compound. []
Compound Description: This compound exhibits in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. The structure includes a 1,3-thiazole ring, but the substituted phenyl groups and the amine linker differentiate it from the target compound. []
Relevance: This compound shares the 1,3-thiazol-2-amine moiety with N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. The presence of halogenated aryl substituents (chloro and fluoro) in this compound suggests potential modifications to the target compound for exploring antibacterial properties. []
Relevance: Although structurally distinct from N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide due to the metal complex, this compound highlights the potential of the 4-methyl-1,3-thiazole ring system to act as a ligand in coordination chemistry. []
Compound Description: This series of compounds demonstrated cytotoxicity against several cancer cell lines. They share the 1,3-thiazole ring with the target compound but are distinguished by the benzothiazole ring, the imine linker, and various substituents. []
Relevance: Although this compound differs from N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide in its core ring structure (thiadiazole vs. thiazole), the presence of acetyl and acetamide groups suggests a potential for shared or overlapping synthetic strategies or even potential biological activity related to these functional groups. []
Relevance: Although structurally distinct from N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, this compound highlights the importance of exploring diverse chemical functionalities, such as the sulfondiimidoate group, in medicinal chemistry, potentially opening avenues for future investigations of the target compound. []
Relevance: These compounds, while sharing the 1,3-thiazole moiety with N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, highlight how incorporating additional heterocyclic systems like isoxazole and thiazolidinone, along with aryl substituents, can lead to structural complexity and potentially influence biological activity. []
Compound Description: TASP0382088 is a potent transforming growth factor-β (TGF-β) type I receptor inhibitor, showing potential as a topical treatment for alopecia. Its structure features a 1,3-thiazole ring, but the presence of benzothiazole and imidazole rings, along with a methoxy substituent, distinguishes it from the target compound. []
Relevance: While structurally different from N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, the presence of the 4-methyl-1,3-thiazol-2-yl moiety in TASP0382088 suggests that modifications to the target compound incorporating imidazole and benzothiazole rings could be explored for potential TGF-β inhibitory activity. []
Compound Description: This series of compounds, featuring a thiadiazole ring linked to a benzamide moiety and a substituted chromone ring, was synthesized and evaluated for anti-tubercular activity. The structure differs significantly from the target compound due to the thiadiazole ring and the chromone moiety. []
Relevance: Though structurally distinct from N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide due to the thiadiazole ring and the chromone moiety, these compounds highlight the potential of heterocyclic compounds containing benzamide groups for anti-tubercular activity. This suggests a possible area for future investigation of the target compound or its derivatives. []
Relevance: While not directly comparable to N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide in terms of core structure, this compound emphasizes the relevance of benzamide and amide functionalities in medicinal chemistry. It suggests exploring these functionalities for potential biological activity in the target compound's context. []
Relevance: The presence of the 1,3-thiazol-2-yl moiety in both this compound and N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide highlights this heterocycle's versatility in medicinal chemistry. This compound, with its ferrocenyl group, suggests an intriguing avenue for incorporating organometallic functionalities into the target compound for exploration. []
Relevance: While structurally different from N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide due to the presence of the pyrazole ring, this compound highlights the potential of incorporating aryl substituents, particularly chlorophenyl and propan-2-ylphenyl groups, into the target compound's structure for potentially modulating its properties. []
35. 4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one and its metal complexes []
Relevance: Although structurally distinct from N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, this compound's antibacterial and anticancer activities suggest that incorporating a benzothiazole ring and exploring metal complexes could be potential avenues for future investigation of the target compound's properties. []
Compound Description: This compound, derived from thiourea and dimethyl acetylenedicarboxylate, serves as a precursor for synthesizing various thiazole derivatives. The presence of the guanidine moiety and the absence of an aromatic ring distinguish it from the target compound. []
Relevance: Although structurally dissimilar to N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, this compound highlights the versatility of the thiazole ring system as a building block in organic synthesis. This suggests that the target compound, containing a thiazole ring, could also be a valuable precursor for synthesizing diverse heterocyclic compounds. []
Compound Description: This group of compounds contains a thiadiazole ring, unlike the thiazole ring in the target compound, and a triazole ring, making them structurally distinct despite sharing acetyl and acetamide groups. []
Relevance: While this group of compounds differs from N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide in their core ring structure, the shared acetyl and acetamide groups suggest a potential for shared or overlapping synthetic strategies or even potential biological activity related to these functional groups. []
Relevance: This compound's structural difference from N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, despite sharing a thiazole ring, emphasizes how variations in substituents, like the pyridinium and carboxyl groups, can dramatically alter the compound's properties and potential applications. []
Relevance: While structurally more complex than N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, these compounds share the 1,3-thiazol-2-yl structural motif. Their synthesis highlights how this motif can be incorporated into larger, more complex molecules, suggesting a potential for future exploration of the target compound as a building block in medicinal chemistry. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.